5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde

Catalog No.
S13091710
CAS No.
647024-14-4
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyd...

CAS Number

647024-14-4

Product Name

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde

IUPAC Name

5-[4-(1,3-dioxolan-2-yl)phenyl]furan-2-carbaldehyde

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c15-9-12-5-6-13(18-12)10-1-3-11(4-2-10)14-16-7-8-17-14/h1-6,9,14H,7-8H2

InChI Key

GKQXMEOYVYTXGB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(O3)C=O

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde is an organic compound characterized by the presence of a furan ring and a dioxolane moiety attached to a phenyl group. This compound belongs to the class of aldehydes and is notable for its unique structural features that contribute to its chemical reactivity and potential biological activities. The dioxolane ring enhances the compound's solubility and stability, making it of interest in various chemical and pharmaceutical applications.

Due to its functional groups:

  • Condensation Reactions: The aldehyde group can react with various nucleophiles, leading to the formation of imines or other derivatives. For instance, it can condense with amines to form corresponding imines.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde functionality can also be reduced to primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available furan derivatives and phenolic compounds.
  • Reagents: Common reagents include acid chlorides or anhydrides for acylation reactions, and Lewis acids as catalysts.
  • Reaction Conditions: The reaction may be conducted under reflux conditions or using microwave-assisted techniques to enhance yields and reduce reaction times.

For instance, one synthetic route may involve the reaction of 4-(1,3-dioxolan-2-yl)phenol with furan-2-carbaldehyde in the presence of an acid catalyst.

5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, this compound could serve as a lead structure for developing new drugs targeting infectious diseases or cancer.
  • Material Science: The unique properties of this compound may lend themselves to applications in creating novel materials with specific optical or electronic properties.
  • Synthetic Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde could focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays would provide insights into its potential efficacy and mechanism of action.

Several compounds share structural similarities with 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
5-Phenylfuran-2-carbaldehydeFuran ring with phenyl groupKnown for strong antimicrobial activity
5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehydeIndole structure with dioxolaneExhibits broad biological activity including anticancer
4-Arylfuran-2-carboxaldehydesFuran ring with aryl substituentsReactivity varies based on substitution pattern

These compounds highlight the unique combination of the furan and dioxolane moieties present in 5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde, which may influence its reactivity and biological activity compared to other similar structures.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

244.07355886 g/mol

Monoisotopic Mass

244.07355886 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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